molecular formula C21H18ClN3O3S B11608262 (5E)-2-(4-chlorophenyl)-5-(3,4-diethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-2-(4-chlorophenyl)-5-(3,4-diethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11608262
M. Wt: 427.9 g/mol
InChI Key: NTDMTOCNWFQXKH-LDADJPATSA-N
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Description

(5E)-2-(4-CHLOROPHENYL)-5-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a triazolo-thiazole core, which is a fused heterocyclic system, and is substituted with a chlorophenyl and a diethoxyphenyl group. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of (5E)-2-(4-CHLOROPHENYL)-5-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved by cyclization of appropriate hydrazine derivatives with carbon disulfide.

    Formation of the Thiazole Ring: The triazole intermediate is then reacted with α-haloketones to form the thiazole ring.

    Substitution Reactions: The chlorophenyl and diethoxyphenyl groups are introduced through nucleophilic substitution reactions.

    Final Cyclization: The final step involves cyclization to form the fused triazolo-thiazole system.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

(5E)-2-(4-CHLOROPHENYL)-5-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various derivatives.

Scientific Research Applications

(5E)-2-(4-CHLOROPHENYL)-5-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5E)-2-(4-CHLOROPHENYL)-5-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to (5E)-2-(4-CHLOROPHENYL)-5-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE include other triazolo-thiazole derivatives. These compounds share the fused heterocyclic core but differ in their substituents, leading to variations in their chemical and biological properties. Examples include:

  • 2-(4-Chlorophenyl)-5-(phenylmethylidene)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one
  • 2-(4-Methylphenyl)-5-(3,4-dimethoxyphenylmethylidene)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one

Properties

Molecular Formula

C21H18ClN3O3S

Molecular Weight

427.9 g/mol

IUPAC Name

(5E)-2-(4-chlorophenyl)-5-[(3,4-diethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H18ClN3O3S/c1-3-27-16-10-5-13(11-17(16)28-4-2)12-18-20(26)25-21(29-18)23-19(24-25)14-6-8-15(22)9-7-14/h5-12H,3-4H2,1-2H3/b18-12+

InChI Key

NTDMTOCNWFQXKH-LDADJPATSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2)OCC

Origin of Product

United States

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